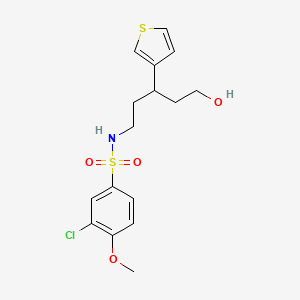![molecular formula C9H16O B2471221 (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287270-63-5](/img/structure/B2471221.png)
(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol: is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique three-dimensional structureThe bicyclo[1.1.1]pentane scaffold is known for its high stability and ability to act as a bioisostere for more common chemical groups, making it a valuable component in drug design and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the use of [1.1.1]propellane as a precursor. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that utilize similar radical reactions or other efficient synthetic routes. The scalability of these methods is crucial for producing sufficient quantities for research and application purposes .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts and reaction conditions to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is of interest due to its potential as a bioisostere. The bicyclo[1.1.1]pentane scaffold can mimic other chemical groups, making it useful in drug design and development. It can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability .
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structure can impart desirable properties to these materials, such as increased stability and durability .
Wirkmechanismus
The mechanism of action of (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can interact with enzymes and receptors in a manner similar to other bioisosteres, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: The parent compound of the scaffold, used as a bioisostere in various applications.
1,3-Disubstituted Bicyclo[1.1.1]pentanes: These compounds have different substituents at the 1 and 3 positions, offering a range of chemical and biological properties.
Uniqueness: (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and methanol functionality make it a versatile compound for further modification and application in various fields .
Eigenschaften
IUPAC Name |
(3-propyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-8-4-9(5-8,6-8)7-10/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWJQGWARMTVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
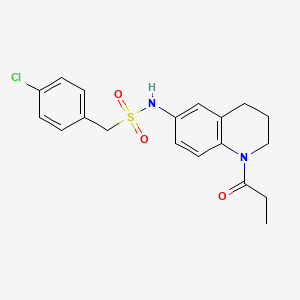


![N'-(3-acetamidophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2471141.png)
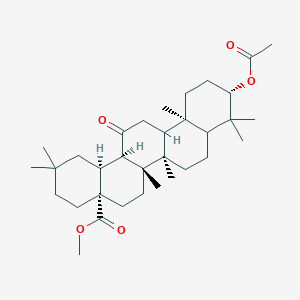
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2471143.png)
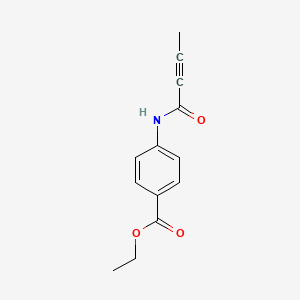
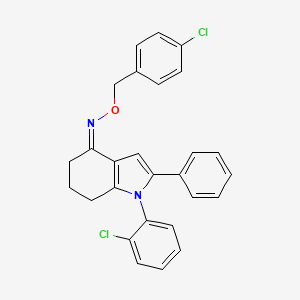
![4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide](/img/structure/B2471146.png)
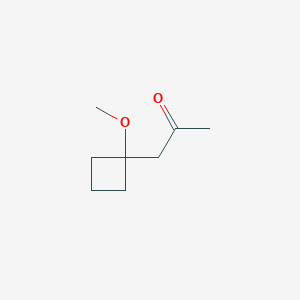
![N'-(4-carbamoylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2471152.png)
![3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)

